ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Description
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a sulfonamide-derived compound featuring a benzoate ester core, a 5-chloro-2-methoxyphenylsulfonyl group, and an N-methylglycyl linker.
Properties
Molecular Formula |
C19H21ClN2O6S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21ClN2O6S/c1-4-28-19(24)13-5-8-15(9-6-13)21-18(23)12-22(2)29(25,26)17-11-14(20)7-10-16(17)27-3/h5-11H,4,12H2,1-3H3,(H,21,23) |
InChI Key |
OSJKCUUDLOJGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The initial step involves the nitration of a benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Differences :
- Sulfonyl substituent : The 4-ethoxyphenyl group replaces the 5-chloro-2-methoxyphenyl group in the target compound.
- N-substituent : A 4-methylphenyl group is attached to the glycyl nitrogen instead of a methyl group.
Impact on Properties :
- Steric hindrance : The bulkier 4-methylphenyl group in the analog could reduce conformational flexibility, possibly lowering activity in sterically sensitive targets .
| Property | Target Compound | Ethyl 2-({N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate |
|---|---|---|
| Molecular formula | C₁₉H₂₁ClN₂O₆S (estimated) | C₂₆H₂₈N₂O₆S |
| Sulfonyl substituent | 5-Chloro-2-methoxyphenyl | 4-Ethoxyphenyl |
| Glycyl N-substituent | Methyl | 4-Methylphenyl |
| Key functional groups | Benzoate ester, sulfonamide, glycyl | Benzoate ester, sulfonamide, glycyl |
Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate ()
Structural Differences :
- Core structure : A carbamate replaces the benzoate ester.
- Linker : A benzamidoethyl group connects the sulfonamide to the carbamate.
Functional Implications :
- Metabolic stability : The carbamate group may undergo hydrolysis more readily than the ethyl ester, affecting bioavailability .
- Bioactivity : The benzamidoethyl chain could enable hydrogen bonding with target proteins, a feature absent in the glycyl-linked target compound .
N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide ()
Simplified Analog :
- Lacks the glycyl and benzoate ester moieties.
Comparative Insights :
- Activity : The absence of the glycyl and ester groups likely reduces target selectivity, as seen in simpler sulfonamides with broad but weaker biological effects (e.g., herbicidal or anti-hypertensive activity) .
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, OCH₃) on the sulfonamide aryl ring enhance binding to enzymes like carbonic anhydrase, as observed in related compounds .
- Methyl or ethyl esters (as in the target compound) balance solubility and lipophilicity better than carbamates or free acids .
Role of the Glycyl Linker :
- The N-methylglycyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., 4-methylphenyl), as seen in analogs with improved pharmacokinetic profiles .
Synthetic Flexibility :
- Methods such as reflux in acetic acid or dioxane () and bromination () enable precise modification of aryl substituents, supporting structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
